molecular formula C23H28FN3O5S B2881068 N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide CAS No. 898407-18-6

N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide

Cat. No.: B2881068
CAS No.: 898407-18-6
M. Wt: 477.55
InChI Key: NZTXRXNVUHWCKK-UHFFFAOYSA-N
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Description

N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure integrates a piperidine ring, a 4-fluoro-2-methylbenzenesulfonyl group, and a 4-methoxyphenyl ethanediamide moiety. This unique architecture suggests potential as a versatile scaffold for investigating various biological targets. Compounds featuring benzenesulfonyl groups are often explored for enzyme inhibition , while the piperidine subunit is a common feature in molecules that interact with the central nervous system . Researchers are investigating this compound as a potential precursor or candidate for developing novel therapeutic agents, with initial studies focusing on its interactions with specific protein targets and signaling pathways. This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or any clinical use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(4-methoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O5S/c1-16-15-17(24)6-11-21(16)33(30,31)27-14-4-3-5-19(27)12-13-25-22(28)23(29)26-18-7-9-20(32-2)10-8-18/h6-11,15,19H,3-5,12-14H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTXRXNVUHWCKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-2-ylethylamine

Starting material : Piperidin-2-ylmethanol

Step Reagents/Conditions Purpose Yield
1 Mesyl chloride (MsCl), Et₃N, CH₂Cl₂, 0°C → RT, 4h Mesylation of -OH to -OMs 92%
2 Ethylamine (70% aq.), DMF, 80°C, 12h Nucleophilic substitution to introduce ethylamine 78%
3 4-Fluoro-2-methylbenzenesulfonyl chloride, pyridine, CH₂Cl₂, 0°C → RT, 6h Sulfonylation at N1 85%

Characterization :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.2 Hz, 1H, aryl-H), 7.12 (t, J = 7.8 Hz, 1H, aryl-H), 3.41–3.35 (m, 1H, piperidine-H), 2.94 (s, 3H, -SO₂-), 2.58 (t, J = 6.4 Hz, 2H, -CH₂NH₂).
  • IR (KBr) : 1342 cm⁻¹ (asymmetric S=O), 1165 cm⁻¹ (symmetric S=O).

Formation of Ethanediamide Bridge

Reaction :
1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-2-ylethylamine (1.0 eq) → reaction with oxalyl chloride (2.2 eq) in anhydrous THF at -10°C for 2h.

Workup :

  • Quench with ice-cold H₂O
  • Extract with EtOAc (3×)
  • Dry over Na₂SO₄

Intermediate : N-{2-[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}oxalyl chloride

Yield : 88%

Coupling with 4-Methoxyaniline

Conditions :

  • N-{2-[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}oxalyl chloride (1.0 eq)
  • 4-Methoxyaniline (1.1 eq)
  • EDC·HCl (1.2 eq), HOBt (1.2 eq), DMF, 0°C → RT, 24h

Purification :

  • Column chromatography (SiO₂, EtOAc/hexane 3:7 → 1:1)
  • Recrystallization from EtOH/H₂O

Final Product : White crystalline solid
Yield : 76%

Characterization :

  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 168.4 (C=O), 159.2 (OCH₃), 132.1–114.7 (aryl-C), 53.8 (piperidine-C).
  • HRMS (ESI+) : m/z calc. for C₂₄H₃₀FN₃O₅S [M+H]⁺: 504.1974; found: 504.1968.

Alternative Synthetic Routes

Microwave-Assisted Coupling

Advantage : Reduced reaction time (2h vs. 24h)
Conditions :

  • Microwave irradiation, 100°C, DMF, EDC/HOBt
    Yield : 81%

Solid-Phase Synthesis

Support : Wang resin
Steps :

  • Immobilize 4-methoxyaniline via Fmoc strategy
  • Oxalyl dichloride coupling
  • Piperidine-ethylamine conjugation
  • Sulfonylation on-resin
    Cleavage : TFA/CH₂Cl₂ (95:5)
    Purity : 89% (HPLC)

Critical Reaction Parameters

Parameter Optimal Range Effect of Deviation
Sulfonylation pH 8–9 (pyridine) <7: Incomplete reaction; >10: Hydrolysis
Oxalyl chloride temp -10°C to 0°C Higher temps: Diimide formation
Coupling agent EDC/HOBt DCC: Lower yields (65%)

Industrial-Scale Considerations

Cost drivers :

  • 4-Fluoro-2-methylbenzenesulfonyl chloride ($320/kg)
  • EDC/HOBt system ($450/kg)

Process optimization :

  • Solvent recovery : Distill DMF under vacuum (80% recovery)
  • Catalyst recycling : Pd/C filtration reuse (3 cycles)

Challenges and Solutions

Problem : Epimerization at piperidine C2 during alkylation
Solution : Use bulky base (DBU) to minimize racemization

Problem : Oxamide hygroscopicity
Solution : Store intermediates under N₂ with molecular sieves

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide has several applications in scientific research:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It can be used in studies investigating the interaction of fluorinated compounds with biological systems.

Mechanism of Action

The mechanism of action of N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets. The fluorinated aromatic ring and piperidine moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural Features

The following table highlights key structural differences between the target compound and analogs:

Compound Name Core Structure Aryl Substituents Linker Type Notable Functional Groups
Target Compound Piperidin-2-yl 4-Fluoro-2-methylbenzenesulfonyl, 4-methoxyphenyl Ethanediamide Sulfonamide, methoxy, fluoro
W-18 (1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide) Piperidinylidene 4-Nitrophenylethyl, 4-chlorophenylsulfonamide Sulfonamide Nitro, chloro
4-Methoxybutyrylfentanyl (N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide) Piperidin-4-yl 4-Methoxyphenyl, phenethyl Butanamide Methoxy, phenethyl
N-{2-[4-(4-Methylbenzoyl)piperazinyl]ethyl}-N'-(4-methoxyphenyl)ethanediamide Piperazinyl 4-Methylbenzoyl, 4-methoxyphenyl Ethanediamide Benzoyl, methoxy

Key Observations:

  • Piperidine Position : The target compound’s 2-piperidinyl core contrasts with fentanyl analogs (e.g., 4-Methoxybutyrylfentanyl), which typically feature 4-piperidinyl cores. This positional difference may alter receptor binding, as 4-piperidinyl opioids (e.g., fentanyl) exhibit high μ-opioid receptor affinity .
  • Linker Chemistry: The ethanediamide linker in the target compound and ’s analog differs from the butanamide in 4-Methoxybutyrylfentanyl.
  • Aryl Substituents : The 4-fluoro-2-methylbenzenesulfonyl group in the target compound is distinct from the 4-chlorophenylsulfonamide in W-18 or the phenethyl group in fentanyl analogs. Fluoro and methyl groups increase lipophilicity and steric bulk, which could influence blood-brain barrier penetration .
2.2. Pharmacological Implications
  • Receptor Binding : Piperidinylidene compounds like W-18 and W-15 show structural similarities to fentanyl but lack confirmed opioid activity, suggesting that piperidine substitution patterns (e.g., 2- vs. 4-position) critically determine receptor engagement .
  • Toxicity Risks : Sulfonamide-containing compounds (e.g., W-18, target compound) are associated with off-target effects, such as cyclooxygenase inhibition, which may increase cardiovascular risks .

Biological Activity

N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide is a complex organic compound with potential therapeutic applications in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine moiety, a sulfonamide group, and methoxy-substituted phenyl groups. Its molecular formula is C20H30FN3O4SC_{20}H_{30}FN_{3}O_{4}S with a molecular weight of 427.5 g/mol. The presence of fluorine and methoxy groups enhances its lipophilicity and potential receptor interactions.

PropertyValue
Molecular FormulaC20H30FN3O4SC_{20}H_{30}FN_{3}O_{4}S
Molecular Weight427.5 g/mol
CAS Number898407-24-4

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Piperidine Moiety : Reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with piperidine under basic conditions.
  • Alkylation : Alkylation with 2-bromoethylamine to introduce the ethyl chain.
  • Amide Bond Formation : Reaction with 4-methoxyphenylamine to form the final amide.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The fluorinated aromatic rings and piperidine structure facilitate binding to specific sites, modulating enzyme activity or receptor signaling pathways.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

CompoundCell Line TestedIC50 (µM)
Compound AHCT-116 (Colon Cancer)6.2
Compound BT47D (Breast Cancer)27.3

Antimicrobial Activity

In addition to anticancer effects, the compound has shown potential antimicrobial activity against various pathogens. Studies indicate that it possesses comparable antibacterial properties against tested organisms when compared to standard antibiotics.

Case Studies and Research Findings

  • Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry explored the efficacy of structurally related compounds in inhibiting tumor growth in vivo, highlighting the role of the sulfonamide group in enhancing bioactivity.
  • Antimicrobial Screening : Research published in Antibiotics journal evaluated the antimicrobial activity of related sulfonamide derivatives, reporting significant inhibition against Gram-positive and Gram-negative bacteria.
  • Neuropharmacological Studies : Investigations into the neuropharmacological effects revealed potential applications in treating neurological disorders due to its interaction with neurotransmitter systems.

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